molecular formula C19H15NO3 B573073 1-(Benzyloxy)-4-(3-nitrophenyl)benzene CAS No. 1355247-81-2

1-(Benzyloxy)-4-(3-nitrophenyl)benzene

Cat. No.: B573073
CAS No.: 1355247-81-2
M. Wt: 305.333
InChI Key: BIBBEXOKLUGGBQ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(3-nitrophenyl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(3-nitrophenyl)benzene typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.

    Formation of Benzyloxy Group: The benzyloxy group can be introduced through a Williamson ether synthesis, where benzyl alcohol reacts with a suitable phenol derivative in the presence of a base like sodium hydroxide.

    Coupling Reaction: The final step involves coupling the nitrobenzene derivative with the benzyloxy compound under specific conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(3-nitrophenyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The benzyloxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 1-(Benzyloxy)-4-(3-aminophenyl)benzene.

    Substitution: Various substituted benzyloxy derivatives.

    Oxidation: Benzoic acid derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-(3-nitrophenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(3-nitrophenyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzyloxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-(4-nitrophenyl)benzene: Similar structure but with the nitro group in a different position.

    1-(Methoxy)-4-(3-nitrophenyl)benzene: Similar but with a methoxy group instead of a benzyloxy group.

Uniqueness: 1-(Benzyloxy)-4-(3-nitrophenyl)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The benzyloxy group provides a distinct steric and electronic environment compared to other similar compounds.

Properties

IUPAC Name

1-nitro-3-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBBEXOKLUGGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742786
Record name 4'-(Benzyloxy)-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-81-2
Record name 4'-(Benzyloxy)-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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